molecular formula C10H12BrNO B2380589 N-(4-Bromophenethyl)acetamide CAS No. 105871-04-3

N-(4-Bromophenethyl)acetamide

Cat. No.: B2380589
CAS No.: 105871-04-3
M. Wt: 242.116
InChI Key: KPVUOSUNLUOQNR-UHFFFAOYSA-N
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Description

N-(4-Bromophenethyl)acetamide is an organic compound with the molecular formula C10H12BrNO It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 4-bromophenethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(4-Bromophenethyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 4-bromophenethylamine with acetic anhydride. The reaction typically proceeds under mild conditions, with the amine reacting with acetic anhydride to form the desired acetamide derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(4-Bromophenethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming phenethylacetamide.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and may be carried out in polar solvents like dimethyl sulfoxide.

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: Phenethylacetamide.

    Substitution: N-(4-Hydroxyphenethyl)acetamide or N-(4-Aminophenethyl)acetamide.

Scientific Research Applications

N-(4-Bromophenethyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Bromophenethyl)acetamide involves its interaction with specific molecular targets. The bromine atom in the phenethyl group can participate in halogen bonding, influencing the compound’s binding affinity to receptors or enzymes. The acetamide group can form hydrogen bonds, further stabilizing the interaction with the target molecule. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

N-(4-Bromophenethyl)acetamide can be compared with other similar compounds, such as:

    N-(4-Chlorophenethyl)acetamide: Similar structure but with a chlorine atom instead of bromine.

    N-(4-Fluorophenethyl)acetamide: Contains a fluorine atom in place of bromine.

    N-(4-Methylphenethyl)acetamide: Features a methyl group instead of a halogen.

Uniqueness: The presence of the bromine atom in this compound imparts unique properties, such as increased molecular weight and potential for halogen bonding, which can influence its reactivity and binding characteristics compared to its analogs.

Properties

IUPAC Name

N-[2-(4-bromophenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-8(13)12-7-6-9-2-4-10(11)5-3-9/h2-5H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPVUOSUNLUOQNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In close analogy to the procedure described above, 2-(4-bromo-phenyl)-ethylamine is reacted with acetic anhydride to provide the title compound.
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